N,N-diethyl-2,2-dimethylpropanethioamide
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Overview
Description
N,N-diethyl-2,2-dimethylpropanethioamide is an organic compound with the molecular formula C9H19NS It is a thioamide derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,2-dimethylpropanethioamide typically involves the reaction of 2,2-dimethylpropanethioamide with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2,2-dimethylpropanethioamide} + \text{diethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,2-dimethylpropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Scientific Research Applications
N,N-diethyl-2,2-dimethylpropanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thioamide derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,2-dimethylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2,2-dimethylpropanamide: Similar structure but with an amide group instead of a thioamide group.
2,2-dimethylpropanethioamide: Lacks the diethyl groups on the nitrogen atom.
Uniqueness
N,N-diethyl-2,2-dimethylpropanethioamide is unique due to the presence of both diethyl groups and a thioamide group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
73551-20-9 |
---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.32 g/mol |
IUPAC Name |
N,N-diethyl-2,2-dimethylpropanethioamide |
InChI |
InChI=1S/C9H19NS/c1-6-10(7-2)8(11)9(3,4)5/h6-7H2,1-5H3 |
InChI Key |
DGBKWIYKQAYUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)C(C)(C)C |
Origin of Product |
United States |
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